1,2,3,4,5-Pentachloro-6-(1-chloroprop-2-enyl)benzene
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Overview
Description
1,2,3,4,5-Pentachloro-6-(1-chloroprop-2-enyl)benzene: is a chlorinated aromatic compound with a complex structure. It contains a benzene ring substituted with five chlorine atoms and a chloropropenyl group. This compound is known for its stability and resistance to degradation, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentachloro-6-(1-chloroprop-2-enyl)benzene typically involves the chlorination of a suitable precursor. One common method is the chlorination of 1-chloroprop-2-enylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Safety measures are crucial due to the hazardous nature of chlorine gas and the potential for by-product formation.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-Pentachloro-6-(1-chloroprop-2-enyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The chloropropenyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace chlorine atoms with hydroxyl or alkoxy groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the chloropropenyl group.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield hydroxylated or alkoxylated derivatives, while oxidation can produce epoxides or aldehydes.
Scientific Research Applications
1,2,3,4,5-Pentachloro-6-(1-chloroprop-2-enyl)benzene has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of chlorination on aromatic systems and to investigate reaction mechanisms.
Biology: The compound’s stability and resistance to degradation make it useful in studies of environmental persistence and bioaccumulation.
Medicine: Research into its potential effects on human health and its interactions with biological systems is ongoing.
Industry: It is used in the synthesis of other chlorinated compounds and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentachloro-6-(1-chloroprop-2-enyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5-Pentachlorobenzene: Lacks the chloropropenyl group, making it less reactive in certain types of reactions.
1,2,3,4,5-Hexachlorobenzene: Contains an additional chlorine atom, which can affect its chemical properties and reactivity.
1,2,3,4,5-Pentachloro-6-methylbenzene: The methyl group provides different reactivity compared to the chloropropenyl group.
Uniqueness
1,2,3,4,5-Pentachloro-6-(1-chloroprop-2-enyl)benzene is unique due to the presence of both multiple chlorine atoms and a chloropropenyl group. This combination of substituents imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Properties
CAS No. |
86368-34-5 |
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Molecular Formula |
C9H4Cl6 |
Molecular Weight |
324.8 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-6-(1-chloroprop-2-enyl)benzene |
InChI |
InChI=1S/C9H4Cl6/c1-2-3(10)4-5(11)7(13)9(15)8(14)6(4)12/h2-3H,1H2 |
InChI Key |
PEHOYVYNYLYUSB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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